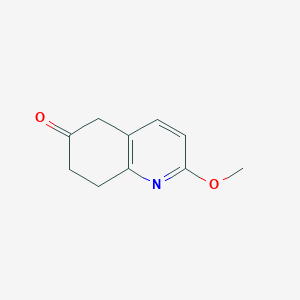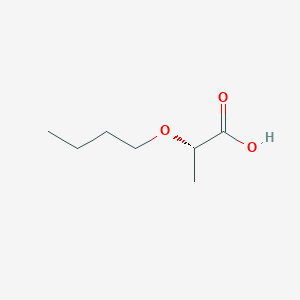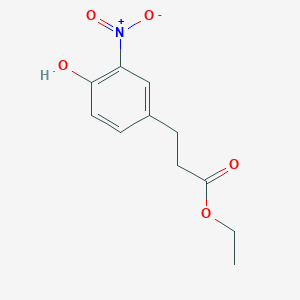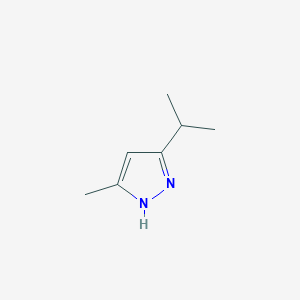![molecular formula C7H12O B175227 2-Oxaspiro[3,4]octane CAS No. 175-57-5](/img/structure/B175227.png)
2-Oxaspiro[3,4]octane
Overview
Description
2-Oxaspiro[3,4]octane is a spirocyclic ether with the molecular formula C7H12O. It is characterized by a unique structure where an oxygen atom is incorporated into a spirocyclic framework, forming a stable and rigid ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[3,4]octane typically involves the annulation of cyclopentane or cyclohexane rings with an oxygen-containing moiety. One common method is the cyclization of alkenyl alcohols through iodocyclization, which introduces the oxygen atom into the spirocyclic structure . The reaction conditions often involve the use of iodine as a catalyst and an appropriate solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Oxaspiro[3,4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirocyclic lactones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the spirocyclic ether into corresponding alcohols or hydrocarbons using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Spirocyclic lactones.
Reduction: Spirocyclic alcohols or hydrocarbons.
Substitution: Functionalized spirocyclic ethers.
Scientific Research Applications
2-Oxaspiro[3,4]octane has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Spirocyclic ethers like this compound are explored for their potential as therapeutic agents, particularly in the development of novel pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials, including polymers and resins with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[3,4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid and stable framework that can fit into the active sites of enzymes or receptors, modulating their activity. The oxygen atom in the spirocyclic ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Azaspiro[3,4]octane: Contains a nitrogen atom in the spirocyclic ring instead of oxygen.
Spiro[3,4]octane: Lacks the oxygen atom, resulting in different chemical properties and reactivity.
Oxetane: A smaller ring system with an oxygen atom, often used in medicinal chemistry for its unique properties.
Uniqueness: 2-Oxaspiro[3,4]octane is unique due to its spirocyclic structure with an oxygen atom, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials .
Properties
IUPAC Name |
2-oxaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-4-7(3-1)5-8-6-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMUDPWGPGZGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)









![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B175173.png)
![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B175176.png)


